molecular formula C23H18ClN3O4S B265078 7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265078
M. Wt: 467.9 g/mol
InChI Key: BTTJYQMOVMJXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and promising properties, which make it an attractive candidate for research and development.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway and the MAPK pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to have several biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity, which may be beneficial in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, this compound has been shown to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits several other beneficial properties, including antioxidant, anti-inflammatory, and antimicrobial activities. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility to researchers.

Future Directions

There are several future directions for research on 7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer treatment, diabetes, and cardiovascular diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound, which will be important for its eventual clinical use.

Synthesis Methods

The synthesis of 7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the reaction of 4-isopropoxybenzaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine to form a Schiff base intermediate. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one and chloroacetyl chloride to yield the final product.

Scientific Research Applications

7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H18ClN3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18ClN3O4S/c1-11(2)30-15-7-4-13(5-8-15)19-18-20(28)16-10-14(24)6-9-17(16)31-21(18)22(29)27(19)23-26-25-12(3)32-23/h4-11,19H,1-3H3

InChI Key

BTTJYQMOVMJXSQ-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OC(C)C

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OC(C)C

Origin of Product

United States

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